molecular formula C11H17N3O2S B14908716 4-(M-tolyl)piperazine-1-sulfonamide

4-(M-tolyl)piperazine-1-sulfonamide

Cat. No.: B14908716
M. Wt: 255.34 g/mol
InChI Key: KZCSVJHVCLDEOB-UHFFFAOYSA-N
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Description

4-(m-Tolyl)piperazine-1-sulfonamide (CAS 1094424-98-2) is an organic compound with the molecular formula C 11 H 17 N 3 O 2 S and a molecular weight of 255.34 g/mol . As a piperazine-sulfonamide derivative, it serves as a valuable building block in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. Piperazine-sulfonamide hybrids are a significant class of compounds in drug discovery, with demonstrated biological activity across multiple therapeutic areas. Structural analogs of this compound have been investigated as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2) , a promising target in oncology for treating CCNE1-amplified cancers . The piperazine-sulfonamide motif is a key pharmacophore in this context, contributing to selective target inhibition and favorable pharmacokinetic properties . Furthermore, related benzenesulfonamide compounds incorporating piperidine rings have shown potent activity as human carbonic anhydrase inhibitors (hCAIs) , particularly against the tumor-associated isoforms hCA IX and XII, which are implicated in cancer cell survival and metastasis . Piperazine-based molecular frameworks are also extensively explored for their antiviral potential and have been incorporated into FDA-approved drugs for various viral infections . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

4-(3-methylphenyl)piperazine-1-sulfonamide

InChI

InChI=1S/C11H17N3O2S/c1-10-3-2-4-11(9-10)13-5-7-14(8-6-13)17(12,15)16/h2-4,9H,5-8H2,1H3,(H2,12,15,16)

InChI Key

KZCSVJHVCLDEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes for 4-(m-Tolyl)piperazine-1-sulfonamide

Direct Sulfonylation of m-Tolylpiperazine

The most straightforward approach involves sulfonylation of pre-synthesized m-tolylpiperazine.

Synthesis of m-Tolylpiperazine

Methodology :

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of m-bromotoluene with piperazine using Xantphos as a ligand and Cs₂CO₃ as a base.
    $$ \text{Piperazine} + \text{m-Bromotoluene} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3, \text{Toluene}} \text{m-Tolylpiperazine} $$
  • Ullmann Coupling : Copper iodide-mediated reaction with ethylenediamine ligand in DMSO at 100°C.

Optimization :

  • Yields improve with excess piperazine (2.5 equiv) and prolonged reaction times (24–48 h).
  • Purification via column chromatography (CH₂Cl₂:MeOH, 9:1) yields m-tolylpiperazine as a white solid (mp 112–115°C).
Sulfonylation Reaction

Procedure :

  • m-Tolylpiperazine (1 equiv) is dissolved in anhydrous THF under nitrogen.
  • Sulfamoyl chloride (1.2 equiv) is added dropwise at 0°C.
  • Triethylamine (2 equiv) is introduced to scavenge HCl, followed by stirring at room temperature for 12 h.
  • The product is isolated via filtration and recrystallized from ethanol (Yield: 68–72%).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 2.32 (s, 3H, CH₃), 2.85–3.10 (m, 8H, piperazine), 7.15–7.30 (m, 4H, ArH).
  • ESI-MS : m/z 280.1 [M+H]⁺.

Stepwise Protection-Sulfonylation Strategy

To avoid bis-sulfonylation, a protective group approach ensures regioselectivity.

Sulfonylation

As in Section 2.1.2, yielding 4-(m-tolyl)piperazine-1-sulfonamide with 78–82% yield after HPLC purification.

Alternative Methods: Reductive Amination and SNAr

Reductive Amination
  • Substrate : m-Tolualdehyde and piperazine in MeOH with NaBH₃CN.
  • Limitation : Forms secondary amines predominantly, requiring harsh conditions for sulfonylation.
Nucleophilic Aromatic Substitution (SNAr)
  • Activated Aryl Halides : 3-Chloro-5-nitro-m-toluene reacts with piperazine under microwave irradiation (120°C, 1 h).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine, followed by sulfonylation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Sulfonylation 68–72 95 One-pot, minimal steps Risk of bis-sulfonylation
Protection Approach 78–82 98 High regioselectivity Additional protection/deprotection steps
SNAr 55–60 90 Compatible with electron-deficient aryls Requires activated substrates

Characterization and Validation

Spectroscopic Data

  • FT-IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 2920 cm⁻¹ (C-H aromatic).
  • ¹³C NMR (DMSO-d₆): δ 21.4 (CH₃), 45.8–50.2 (piperazine C), 126.8–139.5 (ArC).

Purity and Stability

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30).
  • Stability : Stable at 25°C for 6 months; degrades under acidic conditions (pH <3).

Applications and Derivatives

4-(m-Tolyl)piperazine-1-sulfonamide serves as a precursor for:

  • Anticancer Agents : Analogues with triazole moieties show sub-μM IC₅₀ against BT-474 cells.
  • Antimalarials : Sulfonamide-pyridine hybrids inhibit Plasmodium falciparum with EC₅₀ = 0.89 μM.
  • DPP-4 Inhibitors : Modifications at the sulfonamide nitrogen enhance binding to dipeptidyl peptidase-4.

Chemical Reactions Analysis

Types of Reactions

4-(M-tolyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(M-tolyl)piperazine-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(M-tolyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name/ID Substituents on Piperazine Ring Elemental Analysis (%) Key Structural Features Spectroscopic Data (NMR/MS) Reference
4-(m-Tolyl)piperazine-1-sulfonamide 1-SO₂NH₂, 4-m-tolyl Hypothetical: C ~60%, H ~6%, N ~15% Polar sulfonamide + hydrophobic m-tolyl Anticipated NH (δ 3.1–3.5 ppm), aromatic protons (δ 6.8–7.2 ppm)
JHX-1 1-SO₂N(CH₃)₂, 4-(5-hydroxypyrimidin-2-yl) Hydroxypyrimidine enhances polarity ¹H NMR: Pyrimidine protons (δ 8.2–8.5 ppm), dimethyl sulfonamide (δ 2.8–3.0 ppm)
Compound 3e (Ev1) 1-Propanoyl, 4-(2-(4-CF₃-phenyl)imidazo[1,2-b]pyridazin-6-yl) C-59.55, H-5.00, F-14.13, N-17.36 Trifluoromethyl enhances lipophilicity LCMS: [M+H]⁺ m/z 452.1
Compound 51 (Ev6) 1-Triazole-linked pleuromutilin, 4-(m-tolyl) m-Tolyl enhances membrane permeability ¹H NMR: m-Tolyl (δ 2.3 ppm, CH₃), triazole (δ 7.8–8.0 ppm)
1-(4-Methoxybenzyl)-4-(methylsulfonyl)piperazine (Ev15) 1-SO₂CH₃, 4-(4-methoxybenzyl) C-68.47, H-6.63, O-16.85, S-11.28 Methoxy group improves solubility
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The m-tolyl group (electron-donating methyl) in the target compound may enhance aromatic π-π stacking compared to electron-withdrawing groups like trifluoromethyl (e.g., Compound 3e, Ev1) .
  • Solubility : Methoxy (Ev15) and hydroxypyrimidine (JHX-1) substituents increase hydrophilicity, whereas m-tolyl and trifluoromethyl groups favor lipophilicity .
  • Synthetic Flexibility : Piperazine sulfonamides are often synthesized via sulfonyl chloride reactions (Ev9) or click chemistry (Ev6), allowing modular substitution .

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